molecular formula C19H20O B14158891 3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran CAS No. 26372-49-6

3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran

Cat. No.: B14158891
CAS No.: 26372-49-6
M. Wt: 264.4 g/mol
InChI Key: UFCWKXJYWSIVHS-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran is an organic compound belonging to the class of dihydropyrans This compound is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diphenyl-3,3-dimethyl-1,4-dioxane with a suitable acid catalyst to induce cyclization and form the dihydropyran ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated dihydropyran derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran involves its interaction with molecular targets through its functional groups. The phenyl groups can participate in π-π interactions, while the dihydropyran ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

    3,4-Dihydro-2H-pyran: A simpler dihydropyran derivative without the phenyl and methyl substitutions.

    2,3-Dihydro-4H-pyran: Another dihydropyran isomer with different substitution patterns.

Uniqueness: 3,3-Dimethyl-2,6-diphenyl-2,4-dihydropyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both phenyl and methyl groups enhances its stability and reactivity compared to simpler dihydropyrans.

Properties

CAS No.

26372-49-6

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

3,3-dimethyl-2,6-diphenyl-2,4-dihydropyran

InChI

InChI=1S/C19H20O/c1-19(2)14-13-17(15-9-5-3-6-10-15)20-18(19)16-11-7-4-8-12-16/h3-13,18H,14H2,1-2H3

InChI Key

UFCWKXJYWSIVHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(OC1C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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